Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by the presence of an iodine atom at the 3-position and a carboxylate group at the 4-position. Its unique structure imparts significant reactivity and biological activity, making it a valuable target in medicinal chemistry and drug development.
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be sourced from various chemical suppliers and is often utilized as a building block in the synthesis of more complex heterocyclic compounds. It is classified under heterocyclic compounds due to its bicyclic structure, which includes both pyrazole and pyridine rings.
The synthesis of methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves several key steps:
The synthesis may employ techniques such as:
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate features a distinct molecular structure comprising:
The molecular formula is , with a molecular weight of approximately 291.07 g/mol. The compound's structural characteristics contribute to its chemical reactivity and potential biological interactions.
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions:
Common reagents for these reactions include sodium azide for substitution reactions and potassium permanganate for oxidation processes.
The mechanism of action for methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific biological targets such as enzymes or receptors. The compound may inhibit certain kinases or modulate signaling pathways relevant to cell proliferation and survival. This interaction is crucial in therapeutic contexts where modulation of cellular functions is desired.
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically exhibits the following physical properties:
The chemical properties include:
Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has significant applications in scientific research:
Pyrazolo[3,4-b]pyridines represent a privileged class of N-bridged heterocycles that have emerged as indispensable scaffolds in modern drug discovery. Characterized by a fused bicyclic system comprising a pyrazole ring annulated with a pyridine moiety, these structures exhibit remarkable bioisosteric properties relative to purine nucleobases. This molecular mimicry enables targeted interactions with diverse biological macromolecules, particularly kinases and receptors involved in oncological and inflammatory pathways [3]. Over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives have been documented in scientific literature, with more than 5,500 publications and 2,400 patents underscoring their pharmaceutical relevance [3]. The scaffold’s versatility stems from five modifiable positions (N1, C3, C4, C5, C6), enabling rational drug design through systematic functionalization. Unlike its 2H-tautomer counterpart (exhibiting limited aromaticity and stability), the 1H-configuration maintains full aromatic character across both rings, conferring enhanced thermodynamic stability (ΔG ≈ 37 kJ/mol) and predominant occurrence in solid-state and biological environments [3].
The 1H-pyrazolo[3,4-b]pyridine core exhibits distinctive physicochemical properties that underpin its broad therapeutic utility:
Table 1: Substitution Patterns in 1H-Pyrazolo[3,4-b]Pyridines
Position | Common Substituents | Prevalence (%) | Biological Impact |
---|---|---|---|
N1 | Methyl | 31 | Enhanced metabolic stability |
Phenyl | 15 | π-Stacking in kinase pockets | |
Unsubstituted (H) | 20 | Tautomer equilibrium | |
C3 | Methyl | 47 | Electron donation, steric occlusion |
Hydrogen | 31 | Enables electrophilic functionalization | |
Amino | 5 | H-bond donation, kinase affinity | |
C4 | Carboxylate/Carboxamide | 18 | Solubility, prodrug design, metal chelation |
Carbonyl (keto tautomer) | 22 | H-bond acceptance |
The C4 position, specifically, serves as a critical vector for introducing ionizable groups. Carboxylate functionalities at this site—as exemplified in methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate—improve aqueous solubility (Log S > −4.0) and enable prodrug strategies via ester hydrolysis [3] [8]. This positional advantage has driven the development of kinase inhibitors, with 14 pyrazolo[3,4-b]pyridine-based candidates currently in preclinical or clinical stages [3].
The strategic incorporation of iodine at C3 and a methyl carboxylate at C4 transforms this scaffold into a multifunctional synthetic building block:
Buchwald-Hartwig amination for amino derivatives [2] [8]Comparative halogen reactivity studies reveal iodine’s superiority over bromine (relative reactivity: I > 1.0×; Br ≈ 0.7×) in coupling kinetics, while chlorine proves largely inert under standard conditions [3].
Carboxylate as a Multifunctional Group: The methyl ester at C4 serves triple purposes:
Table 2: Comparative Halogen Reactivity in Cross-Coupling Reactions
Halogen (X) | Relative Rate (vs. I) | Common Catalysts | Typical Yield Range (%) |
---|---|---|---|
Iodine | 1.0 (reference) | Pd(PPh₃)₄, Ni(dppf)Cl₂ | 75–95 |
Bromine | 0.6–0.8 | Pd(dba)₂/XPhos | 60–85 |
Chlorine | 0.1–0.3 | PtBu₃·HBF₄, RuPhos | 30–60 |
Structurally, methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1221288-25-0; MW: 303.06 g/mol) adopts a near-planar conformation confirmed by X-ray crystallography analogues. The canonical SMILES notation (COC(=O)C1=CN=C2C(I)=NNC2=N1) and InChIKey (DQPCXBYZCBMZDP-UHFFFAOYSA-N) precisely encode its connectivity and stereoelectronic features [2]. The iodo-carboxylate synergy thus creates a bifunctional linchpin for divergent synthesis: the iodine enables C–C/C–N bond formation, while the ester permits further transformations (amidation, reduction) or direct bioactivity.
The medicinal exploration of pyrazolo[3,4-b]pyridines has evolved through three distinct epochs:
The emergence of methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate epitomizes contemporary strategies in fragment-based drug design. Its synthetic versatility—demonstrated in kinase inhibitor patents (2015–2022)—enables rapid generation of chemical libraries via:
This evolution from structural curiosity to strategic pharmacophore underscores the scaffold’s enduring impact on medicinal chemistry, with the 3-iodo-4-carboxylate derivative serving as a quintessential molecular toolkit for next-generation therapeutics.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3